molecular formula C16H16BrNO3S2 B2359973 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 15164-07-5

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2359973
CAS No.: 15164-07-5
M. Wt: 414.33
InChI Key: CIBSWEFLBZENHX-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a thiazolidinone derivative characterized by a Z-configured arylidene substituent (4-bromophenyl), a thione (sulfanylidene) group at position 2, and a hexanoic acid chain at position 2. This compound’s structure is optimized for interactions with biological targets, particularly enzymes like dual-specificity phosphatase 26 (DUSP26), where it has demonstrated inhibitory activity . Its synthesis typically involves condensation of 2-thioxothiazolidin-4-one with 4-bromobenzaldehyde, followed by alkylation with 6-bromohexanoic acid derivatives . Safety data indicate it is toxic, corrosive, and environmentally hazardous, necessitating stringent handling protocols .

Properties

IUPAC Name

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S2/c17-12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10H,1-4,9H2,(H,19,20)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBSWEFLBZENHX-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Thiazolidinone Core Formation

The thiazolidinone core serves as the foundational scaffold for this compound. A widely employed method involves [2+3] cyclocondensation reactions between thioglycolic acid derivatives and imine intermediates. For instance, the reaction of 4-bromobenzaldehyde with hexanoic acid hydrazide generates an arylidene hydrazine intermediate, which subsequently reacts with thioglycolic acid under acidic conditions to form the thiazolidinone ring.

Key reaction parameters :

  • Solvent : Ethanol or acetic acid (optimal for protonation and cyclization).
  • Catalyst : Piperidine or glacial acetic acid (facilitates imine formation and dehydration).
  • Temperature : Reflux conditions (80–100°C) to drive cyclization.

The stereochemical outcome (Z configuration at C5) is influenced by the electronic nature of the 4-bromophenyl group, which stabilizes the conjugated enone system via resonance.

The introduction of the 4-bromophenylmethylidene group at position 5 of the thiazolidinone core is achieved through a Michael addition mechanism. This step involves the nucleophilic attack of the active methylene group in the thiazolidinone on the α,β-unsaturated aldehyde (4-bromobenzaldehyde).

Representative procedure :

  • Substrate preparation : Pre-form the thiazolidinone-hexanoic acid conjugate via cyclocondensation.
  • Reaction conditions :
    • Reagents : 4-Bromobenzaldehyde (1.2 equiv), piperidine (0.1 equiv).
    • Solvent : Ethanol (anhydrous).
    • Temperature : 60°C for 6–8 hours.

The Z selectivity arises from steric hindrance between the hexanoic acid chain and the bromophenyl group, favoring the thermodynamically stable isomer.

Three-Component Reactions for Streamlined Synthesis

A one-pot, three-component reaction strategy minimizes intermediate isolation and improves yield. This approach combines:

  • Primary amine : Hexanoic acid hydrazide.
  • Oxo-compound : 4-Bromobenzaldehyde.
  • Thiolic agent : Thioglycolic acid or rhodanine-3-acetic acid.

Optimized protocol :

  • Molar ratio : 1:1:1 (amine:aldehyde:thiol).
  • Catalyst : K₂CO₃ (aqueous medium) or BF₃·Et₂O (non-polar solvents).
  • Time : 12–24 hours at room temperature.

This method achieves yields of 65–75%, with the hexanoic acid side chain introduced via the amine component.

Post-Functionalization of Preformed Thiazolidinones

For derivatives requiring precise regiochemical control, post-synthetic modification of preformed thiazolidinones is advantageous. The hexanoic acid chain is introduced via alkylation or acylation reactions at the N3 position of the thiazolidinone.

Stepwise approach :

  • Synthesize 5-(4-bromophenylmethylidene)-2-thioxothiazolidin-4-one via cyclocondensation.
  • N3 alkylation : React with 6-bromohexanoic acid in the presence of K₂CO₃/DMF.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane).

Mechanistic Insights and Stereochemical Control

The Z configuration at the C5 methylidene group is critical for bioactivity. Factors favoring Z selectivity include:

  • Electron-withdrawing groups : The 4-bromo substituent stabilizes the transition state via conjugation.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance dipole interactions, favoring the Z isomer.

Kinetic vs. thermodynamic control :

  • Low-temperature reactions (<50°C) favor kinetic E isomers.
  • Prolonged heating (reflux) drives equilibration to the thermodynamically stable Z form.

Analytical Characterization and Yield Optimization

Spectroscopic validation :

  • ¹H NMR : δ 7.6–7.8 ppm (aryl protons), δ 5.8 ppm (vinyl proton, Z configuration).
  • IR : 1710 cm⁻¹ (C=O), 1640 cm⁻¹ (C=S).

Yield optimization strategies :

  • Catalyst screening : Piperidine outperforms triethylamine in Michael additions (yield increase: 15–20%).
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: It can be reduced under mild conditions to form thiazolidine derivatives.

  • Substitution: Halogenated thiazolidinones like this can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

  • Sulfoxide derivatives (from oxidation)

  • Thiazolidine derivatives (from reduction)

  • Substituted thiazolidinones (from nucleophilic substitution)

Scientific Research Applications

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has been studied for various applications:

  • Chemistry: Utilized as a building block in the synthesis of more complex molecules.

  • Biology: Demonstrates potential antimicrobial and antifungal activities.

  • Medicine: Investigated for its anti-inflammatory and anticancer properties.

  • Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

Comparison with Other Compounds:

  • 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid: Has a similar structure but different halogen, impacting its reactivity and biological activity.

  • 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid: The presence of a fluorine atom alters its pharmacokinetic properties.

Uniqueness: The bromine atom in 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid provides unique reactivity and biological interactions compared to its chloro- and fluoro- analogues, making it particularly potent in certain biological contexts.

Comparison with Similar Compounds

Chain Length and Functional Group Impact
  • Hexanoic Acid Chain: Prolongs half-life and enhances cellular uptake compared to shorter chains (e.g., propanoic acid in ) .
  • Thione (Sulfanylidene) vs. Thiol : The thione group stabilizes the Z-configuration and enhances metal-binding capacity, critical for enzyme inhibition .

Biological Activity

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, identified by its CAS number 15164-07-5, is a synthetic compound belonging to the thiazolidinone class. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and material science.

Chemical Structure

The compound's structure is characterized by:

  • A thiazolidinone ring which contributes to its biological activity.
  • A bromophenyl group that enhances its interaction with biological targets.
  • A hexanoic acid moiety that may influence its solubility and bioavailability.

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. The compound's structural modifications can enhance its ability to scavenge free radicals, thereby protecting cellular components from oxidative stress. Studies have shown that related compounds can inhibit lipid peroxidation effectively, with certain derivatives demonstrating EC50 values as low as 0.565 mM .

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cell lines. Notably:

  • HepG2 (liver cancer) : IC50 = 6.19 ± 0.50 µM.
  • MCF-7 (breast cancer) : IC50 = 5.10 ± 0.40 µM.
    These values indicate that the compound exhibits potent antiproliferative effects, outperforming traditional chemotherapeutics like doxorubicin in certain cases .

The proposed mechanism of action involves the inhibition of specific enzymes crucial for cancer cell proliferation and survival. The compound's interaction with active sites of these enzymes leads to disruption in metabolic pathways essential for tumor growth .

Case Studies

  • In Vitro Studies : Various derivatives of thiazolidinones, including the target compound, were tested against multiple cancer cell lines. Results indicated a consistent pattern of cytotoxicity, with some compounds exhibiting selectivity towards certain cancer types .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cell signaling pathways related to cancer progression, such as receptor tyrosine kinases (e.g., PDGFR). This inhibition is critical for understanding its therapeutic potential .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
AntioxidantLipid Peroxidation0.565
AnticancerHepG26.19 ± 0.50
AnticancerMCF-75.10 ± 0.40
Enzyme InhibitionPDGFR<55

Q & A

Q. What are the established synthetic routes for 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid, and what are the critical reaction conditions?

Methodological Answer: The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the thiazolidinone core via condensation of thiosemicarbazide derivatives with chloroacetic acid under reflux in acetic acid with sodium acetate as a catalyst (yields: 34–74%) .
  • Step 2: Introduction of the 4-bromophenyl group via Knoevenagel condensation using 4-bromobenzaldehyde in ethanol or DMF, catalyzed by piperidine (reflux for 26–72 hours) .
  • Step 3: Functionalization with the hexanoic acid chain through alkylation or coupling reactions. For example, hexanoic acid derivatives are introduced via nucleophilic substitution or carbodiimide-mediated coupling .
    Key Considerations:
  • Stereochemistry: The Z-configuration of the exocyclic double bond is confirmed via NMR (chemical shifts at δ 7.2–7.8 ppm for aromatic protons and δ 6.5–7.0 ppm for the methylidene proton) .
  • Purification: Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the pure compound .

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Peaks at δ 1.2–1.6 ppm (hexanoic acid chain), δ 3.3–3.5 ppm (thiazolidinone ring protons), and δ 7.2–7.8 ppm (4-bromophenyl group) .
    • 13C NMR: Signals at δ 170–175 ppm (C=O), δ 120–130 ppm (C-Br), and δ 25–35 ppm (hexanoic acid chain carbons) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+ at m/z 453.98 (calculated for C₁₈H₁₇BrN₂O₃S₂) .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.3% .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reported anti-inflammatory activity, and how can contradictory data in kinase inhibition assays be resolved?

Methodological Answer:

  • Mechanistic Hypothesis: The compound likely inhibits pro-inflammatory kinases (e.g., JAK/STAT or NF-κB pathways) via interaction with the ATP-binding pocket, as suggested by molecular docking studies of analogous thiazolidinones .
  • Addressing Contradictions:
    • Assay Variability: Differences in cell lines (e.g., RAW 264.7 macrophages vs. HEK293T) may affect IC₅₀ values due to variations in kinase isoform expression .
    • Solubility Issues: Poor solubility in aqueous buffers (logP ~3.5) can lead to inconsistent bioactivity. Use of DMSO stock solutions ≤0.1% v/v is recommended to avoid solvent interference .
      Experimental Design:
  • Compare inhibitory activity across multiple kinase assays (e.g., ELISA-based vs. fluorescence polarization) .
  • Validate target engagement via cellular thermal shift assays (CETSA) .

Q. How can structure-activity relationships (SAR) be optimized to enhance the compound’s metabolic stability?

Methodological Answer:

  • SAR Strategies:
    • Modification of the Hexanoic Acid Chain: Introduce methyl or fluorine substituents to reduce CYP450-mediated oxidation. For example, 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,2-dimethylhexanoic acid showed 2.3-fold higher half-life in microsomal assays .
    • Substitution on the Thiazolidinone Ring: Electron-withdrawing groups (e.g., -CF₃) at position 2 improve metabolic stability by reducing glutathione conjugation .
      Validation Methods:
  • In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS/MS to quantify metabolite formation .
  • Pharmacokinetic Profiling: Measure oral bioavailability in rodent models (Cmax, AUC₀–24h) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.